(2-Anilinophenyl)urea
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Overview
Description
Ethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is a derivative of benzoic acid, specifically an ester formed by the reaction of 3,5-dinitrobenzoic acid with ethanol. This compound is known for its distinctive nitro groups attached to the benzene ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dinitrobenzoate can be synthesized through the esterification of 3,5-dinitrobenzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 3,5-dinitrobenzoate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions, typically in a polar aprotic solvent.
Major Products Formed
Reduction: Ethyl 3,5-diaminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into aromatic compounds.
Biology: Studied for its potential antifungal properties, particularly against Candida species.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which ethyl 3,5-dinitrobenzoate exerts its effects, particularly its antifungal activity, involves interference with the fungal cell membrane. The compound disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death. This multitarget mechanism involves various cellular processes, making it effective against multiple strains of fungi .
Comparison with Similar Compounds
Ethyl 3,5-dinitrobenzoate can be compared with other nitrobenzoate derivatives:
3,5-Dinitrobenzoic acid: Similar structure but lacks the ethyl ester group, making it less lipophilic.
Methyl 3,5-dinitrobenzoate: Similar ester but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Propyl 3,5-dinitrobenzoate: Longer alkyl chain compared to ethyl, which can influence its biological activity.
Ethyl 3,5-dinitrobenzoate is unique due to its balance of lipophilicity and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2-anilinophenyl)urea |
InChI |
InChI=1S/C13H13N3O/c14-13(17)16-12-9-5-4-8-11(12)15-10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,17) |
InChI Key |
VATQKFJMBFFMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)N |
Origin of Product |
United States |
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